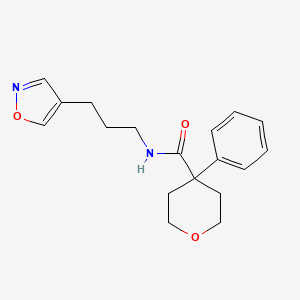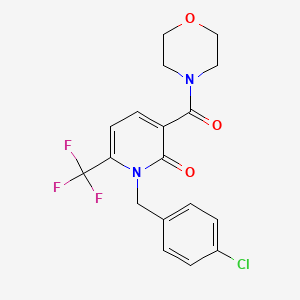
1-(4-クロロベンジル)-3-(モルホリノカルボニル)-6-(トリフルオロメチル)-2(1H)-ピリジノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, also known as CBMP, is a heterocyclic organic compound belonging to the pyridinone family. It is a white or yellowish solid with a molecular weight of 256.7 g/mol and a melting point of 150-153 °C. CBMP has been studied extensively due to its potential applications in a variety of scientific fields. It has been used as a building block for the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. CBMP has also been utilized in a variety of scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
アルカリホスファターゼ阻害
アルカリホスファターゼ(AP)は、骨の石灰化、細胞シグナル伝達、ヌクレオチド代謝など、さまざまな生理学的プロセスに関与する酵素です。 研究者らは、キノリン-4-カルボン酸誘導体、特に本研究対象化合物について、APの潜在的な阻害剤としての可能性を検討してきました 。注目すべき点は次のとおりです。
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is not fully understood. However, it is believed that 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone binds to the active sites of enzymes and receptors, thereby inhibiting their activity. 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is also believed to interact with other molecules, such as hormones and neurotransmitters, to alter their activity. In addition, 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is thought to interact with DNA and RNA, leading to the expression of certain genes.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and receptors, as well as to interact with other molecules, such as hormones and neurotransmitters, to alter their activity. 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has also been shown to interact with DNA and RNA, leading to the expression of certain genes. In addition, 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been shown to affect the cardiovascular system, the nervous system, the digestive system, the reproductive system, and the endocrine system.
実験室実験の利点と制限
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized in a relatively short amount of time. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and can be used in a variety of experiments.
However, there are some limitations to using 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to work with in aqueous solutions. In addition, it can be difficult to obtain pure samples of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, as impurities can be present in the compound. Furthermore, it can be difficult to measure the concentration of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone in a solution, as it is difficult to detect and quantify.
将来の方向性
There are several potential future directions for research involving 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone. For example, further research could be done to better understand the mechanism of action of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, as well as to identify new applications for the compound. In addition, further research could be done to improve the synthesis of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, as well as to develop new methods for its synthesis. Furthermore, further research could be done to explore the biochemical and physiological effects of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, as well as to identify new uses for the compound. Finally, further research could be done to improve the solubility of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone in aqueous solutions, as well as to develop new methods for detecting and quantifying the compound.
合成法
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone can be synthesized through a variety of methods, including the reaction of an aldehyde and an amine, the reaction of an aldehyde and an ammonium salt, and the reaction of a nitrile and an amine. The most commonly used method is the reaction of 4-chlorobenzaldehyde and morpholine, which yields 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone in 70-80% yield. The reaction is carried out in an inert atmosphere at temperatures ranging from 80-100 °C. The reaction can be further optimized by varying the reaction temperature, the amount of catalyst used, and the reaction time.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-6-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c19-13-3-1-12(2-4-13)11-24-15(18(20,21)22)6-5-14(17(24)26)16(25)23-7-9-27-10-8-23/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEDZBVXLDYOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(N(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(3-bromo-4-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2459127.png)
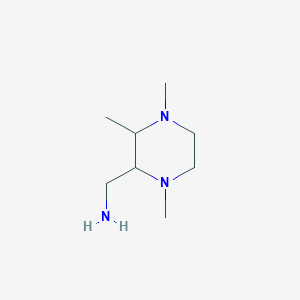
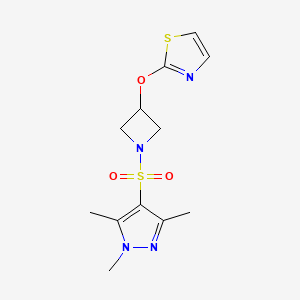


![(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2459132.png)
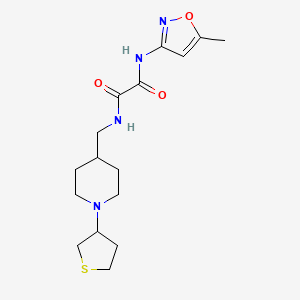
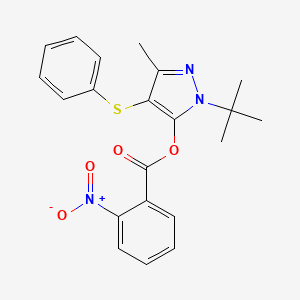
![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2459140.png)
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2459142.png)
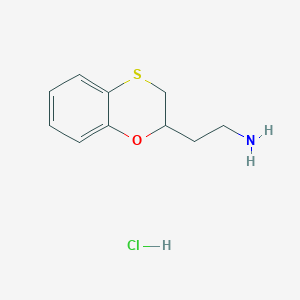
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)
